![molecular formula C16H21N3O3S B216215 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B216215.png)
3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H22N4O2S.
Wirkmechanismus
The mechanism of action of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the expression of certain genes that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity against cancer cells. This allows for the development of more effective and targeted cancer therapies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One of the most promising directions is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves a multistep process. The first step involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Produktname |
3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide |
---|---|
Molekularformel |
C16H21N3O3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3,4-diethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-16-19-18-15(23-16)10(3)4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
InChI-Schlüssel |
TYKLRXWKMPGVKT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.